Spiro[3.5]non-5-EN-1-one
Description
General Significance of Spirocycles in Organic Chemistry
Spirocycles are not merely a chemical curiosity; they are pivotal structural motifs found in a multitude of natural products and have become instrumental in medicinal chemistry. rsc.org Their distinct three-dimensional structure, a departure from flat aromatic systems, provides access to novel chemical spaces. rsc.orgtandfonline.com This three-dimensionality is often associated with high biological activity and selectivity. rsc.org
In drug discovery, spirocyclic scaffolds are considered "privileged structures" because they offer a favorable balance of conformational rigidity and flexibility. rsc.orgnih.gov This rigidity helps in precisely positioning functional groups to interact with biological targets, while a degree of flexibility can prevent issues with absorption and permeability that plague more linear molecules. nih.gov The introduction of a spiro center can enhance the metabolic stability and aqueous solubility of a molecule, key parameters in the development of pharmaceutical agents. researchgate.net
Unique Structural Features and Conformational Aspects of Spiro[3.5]nonane Architectures
The spiro[3.5]nonane system consists of a cyclobutane (B1203170) ring and a cyclohexane (B81311) ring sharing one carbon atom. This arrangement imposes significant steric and electronic constraints that dictate its chemical behavior. The fusion of the four-membered and six-membered rings creates a rigid and non-planar geometry. smolecule.com
The conformational analysis of spiro[3.5]nonane and its derivatives is complex. The cyclohexane ring typically adopts a chair conformation to minimize steric strain. However, the presence of the spiro-fused cyclobutane ring can introduce distortions. Computational studies, such as those using density functional theory (DFT), are often employed to predict the most stable conformations. smolecule.comresearchgate.net For instance, in related azaspiro[3.5]nonane systems, the five-membered ring has been observed to adopt a twist-boat conformation to alleviate torsional strain, while the smaller ring remains rigid. smolecule.com These conformational preferences are crucial as they influence the molecule's reactivity and its ability to interact with other molecules.
Historical Context of Spiro[3.5]nonane Derivatives in Organic Synthesis Research
The exploration of spiro[3.5]nonane derivatives dates back to the mid-20th century, driven by an interest in strained cyclobutane-containing systems. Early synthetic work laid the foundation for creating more complex, functionalized versions of the spiro[3.5]nonane skeleton. For example, the synthesis of the parent hydrocarbon, spiro[3.5]nonane, was achieved through methods that confirmed its structure. caltech.edu
Key advancements included the development of methods to introduce ketone functionalities into the framework. The synthesis of related dione (B5365651) derivatives, such as spiro[3.5]nonane-6,8-dione, has been an area of interest as these compounds serve as important intermediates for preparing pharmaceutically active substances. google.com Over the years, synthetic routes have evolved from low-yield, harsh reactions to more efficient processes, though challenges in scaling up these syntheses can remain. google.com The ongoing interest in these compounds is fueled by the discovery of natural products containing the spiro[3.5]nonane core, such as the cryptolaevilactones, which possess a unique spiro[3.5]nonene moiety. jst.go.jpnih.gov
Properties of Spiro[3.5]non-5-en-1-one
The properties of this compound are defined by its molecular structure, which combines a cyclobutane ring, a cyclohexene (B86901) ring, and a ketone functional group.
| Property | Value |
| Molecular Formula | C₉H₁₂O |
| IUPAC Name | This compound |
| Molar Mass | 136.19 g/mol |
| CAS Number | 1346808-58-9 bldpharm.com |
This table presents some of the basic chemical properties of this compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12O |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
spiro[3.5]non-8-en-3-one |
InChI |
InChI=1S/C9H12O/c10-8-4-7-9(8)5-2-1-3-6-9/h2,5H,1,3-4,6-7H2 |
InChI Key |
PADYQEBDWNZUKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC2(C1)CCC2=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Spiro 3.5 Non 5 En 1 One and Its Derivatives
Strategic Approaches to [3.n]-Spirocyclic Structures
Starting Material Selection and Ring Appending Strategies
The choice between these strategies is influenced by several factors, including the desired substitution pattern on each ring and the commercial availability of the initial cyclic precursor. acs.org For instance, the growing availability of functionalized cyclobutanes has led to an increase in strategies where a larger ring is constructed onto a four-membered ring. acs.org Conversely, for more complex targets, it is often more practical to start with the larger ring and introduce the smaller, more strained ring at a later stage. acs.org
Ring appending can be achieved through various reactions, such as intramolecular alkylation, aldol (B89426) condensations, or ring-closing metathesis. The specific choice of reaction depends on the functional groups present in the starting material and the desired final structure.
Retrosynthetic Analysis for Spiro[3.5]non-5-en-1-one and Related Spiroketones
Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules like this compound. wikipedia.orgicj-e.org This technique involves mentally deconstructing the target molecule into simpler, more readily available starting materials. wikipedia.org For spiroketones, this analysis often focuses on disconnections at the spirocyclic junction or at bonds within one of the rings. archive.orgcollectionscanada.gc.camdpi.com
A common retrosynthetic approach for spiro[3.5]nonan-1-one involves a [2+2] cycloaddition, where the four-membered ring is formed from an alkene and a ketene (B1206846) or a ketene equivalent. Another strategy involves an intramolecular aldol condensation of a δ-keto-aldehyde or a related precursor.
For this compound, a key disconnection would be the reverse of a Diels-Alder reaction, suggesting a cyclohexenone derivative and a suitable diene as potential starting materials. Alternatively, an intramolecular cyclization of a precursor containing both the cyclobutane (B1203170) and cyclohexene (B86901) moieties in a linear or branched arrangement could be envisioned. The presence of the ketone functionality also suggests disconnections based on well-established carbonyl chemistry, such as the Wittig reaction or Grignard additions.
Cyclization-Based Syntheses
Cyclization reactions are fundamental to the construction of spirocyclic systems. These reactions can be broadly categorized into intramolecular and intermolecular processes, each with its own set of advantages and limitations.
Intramolecular Cyclization Reactions for Spiro[3.5]nonane Formation
Intramolecular cyclization is a widely used strategy for the synthesis of spiro[3.5]nonane derivatives. This approach involves the formation of a new ring by connecting two reactive centers within the same molecule. A classic example is the Thorpe-Ziegler reaction, which can be used to prepare cyclic ketones from dinitriles.
Palladium-catalyzed intramolecular processes have also emerged as powerful methods for constructing spirocycles. smolecule.com For instance, the intramolecular Heck reaction can be employed to form the spiro[3.5]nonane skeleton from a suitably functionalized precursor. Other notable intramolecular cyclization methods include radical cyclizations and various transition-metal-catalyzed C-H activation/cyclization reactions. bohrium.com A copper(I)-catalyzed intramolecular alkylboration of terminal allenes has been shown to produce alkenylboronates with a spiro[3.5]nonane structure. bohrium.com
| Intramolecular Cyclization Method | Precursor Type | Key Reagents/Catalysts | Reference |
| Thorpe-Ziegler Reaction | Dinitriles | Strong base (e.g., sodium ethoxide) | |
| Intramolecular Heck Reaction | Alkenyl halides | Palladium catalyst, base | smolecule.com |
| Radical Cyclization | Unsaturated halides or sulfides | Radical initiator (e.g., AIBN), tin hydride | bohrium.com |
| Copper-Catalyzed Alkylboration | Terminal allenes | Copper(I) salt, borane (B79455) reagent | bohrium.com |
Intermolecular Cyclization Methodologies
Intermolecular cyclization reactions involve the joining of two or more separate molecules to form the spirocyclic framework. researchgate.net While often more challenging in terms of controlling selectivity, these methods can provide rapid access to complex spirocycles.
A prominent example is the [2+2] cycloaddition reaction between a ketene and an alkene. This reaction can be used to construct the cyclobutanone (B123998) ring of the spiro[3.5]nonane system. Diels-Alder reactions, involving a diene and a dienophile, are also valuable for forming the six-membered ring of this compound.
Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient approach to spirocycle synthesis. For instance, a Michael addition followed by an intramolecular aldol condensation can be used to construct the spiro[3.5]nonane skeleton from acyclic precursors.
| Intermolecular Cyclization Method | Reactant 1 | Reactant 2 | Key Features | Reference |
| [2+2] Cycloaddition | Ketene | Alkene | Forms a cyclobutanone ring | acs.org |
| Diels-Alder Reaction | Diene | Dienophile | Forms a cyclohexene ring | mdpi.com |
| Michael-Aldol Tandem Reaction | α,β-Unsaturated ketone | Nucleophile | Forms two new C-C bonds in one pot | researchgate.net |
Photochemical Cyclization Approaches
Photochemical reactions provide a unique and powerful tool for the synthesis of strained and complex molecules, including spirocycles. acs.org These reactions proceed through electronically excited states, enabling transformations that are often difficult or impossible to achieve using thermal methods. acs.org
The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a well-established method for the synthesis of oxetanes, which can be precursors to spirocycles. acs.org Intramolecular photochemical cyclizations are particularly useful for constructing spirocyclic systems with high regioselectivity. researchgate.net For example, the irradiation of a molecule containing both a chromophore and a reactive group can lead to the formation of a new ring.
Photoredox catalysis has also emerged as a versatile strategy for spirocycle synthesis. researchgate.net These reactions utilize a photocatalyst to generate radical intermediates, which can then undergo cyclization to form the desired spirocyclic product. researchgate.net This approach has been successfully applied to the synthesis of various spirocyclic frameworks, including those containing the spiro[3.5]nonane core. researchgate.net
| Photochemical Method | Reaction Type | Key Features | Reference |
| Paternò-Büchi Reaction | [2+2] Photocycloaddition | Forms oxetanes from carbonyls and alkenes | acs.org |
| Intramolecular Photocyclization | Radical or pericyclic | High regioselectivity, forms strained rings | researchgate.net |
| Photoredox Catalysis | Radical cyclization | Mild reaction conditions, good functional group tolerance | researchgate.net |
Radical Cyclization Strategies
Radical cyclization reactions have emerged as a powerful tool for the construction of complex molecular architectures, including spirocyclic frameworks. These methods often proceed under mild conditions and exhibit high functional group tolerance. The synthesis of spirocycles via radical pathways typically involves the generation of a radical species that subsequently undergoes an intramolecular cyclization onto an unsaturated moiety, such as an alkene or alkyne, to form the spirocyclic core. nih.govnih.gov
A prominent strategy involves photoredox catalysis, where a photosensitizer absorbs light and initiates a single-electron transfer (SET) process to generate the key radical intermediate from a suitable precursor, such as an aryl halide. nih.gov For instance, the formation of spirocyclic piperidines has been achieved using an organic photoredox catalyst that reduces a linear aryl halide precursor to an aryl radical. This radical then undergoes a regioselective exo-mode cyclization to furnish the spirocyclic scaffold. nih.gov Mechanistically, this process involves the photoexcitation of the catalyst, reductive quenching, and subsequent SET to the aryl halide to generate the radical. nih.gov
Another approach involves a cascade process of radical cyclization followed by functional group migration. rsc.orgrsc.org This method allows for the synthesis of multi-functionalized spirocyclic compounds from readily available starting materials under mild photocatalytic conditions. rsc.orgrsc.org The versatility of these radical strategies allows for the construction of diverse and complex scaffolds, including those containing medium-sized rings fused to the spiro center. rsc.org The exploration of 6-exo-trig spirocyclization, in particular, has been a key area of interest for accessing six-membered spiro-rings, analogous to the cyclohexenone moiety in this compound. researchgate.net
| Radical Strategy | Key Features | Precursors | Conditions | Ref. |
| Photoredox Catalysis | Uses light to generate radical species; mild conditions. | Linear aryl halides | Organic photoredox catalyst (e.g., 3DPAFIPN), Hünig's base, visible light. | nih.gov |
| Cascade Cyclization/Migration | Tandem reaction forming complex spirocycles. | Allylcyclopropane sulfonyl chloride, tertiary propargyl alcohols. | Photocatalytic, visible-light irradiation. | rsc.org |
| Dearomative Annulation | Photoredox-mediated C–O bond activation of aromatic carboxylic acids. | Aromatic carboxylic acids, alkene substrates. | Triphenylphosphine, photoredox catalyst. | researchgate.net |
Key Carbon-Carbon Bond Forming Reactions in this compound Construction
The construction of the this compound core and its derivatives relies heavily on strategic carbon-carbon bond-forming reactions that establish the crucial spirocyclic quaternary carbon center and the associated ring systems.
Aldol Condensations and Related Spirocyclizations
Intramolecular aldol condensation is a cornerstone reaction for the synthesis of cyclic and spirocyclic ketones. iitk.ac.in This reaction is particularly relevant for the construction of the six-membered cyclohexenone ring found in this compound. The strategy typically involves a precursor containing two carbonyl functionalities, where the enolate of one carbonyl group attacks the other intramolecularly to form a β-hydroxy ketone, which can then dehydrate to the α,β-unsaturated ketone. rsc.orgsigmaaldrich.com
The synthesis of spiro[4.5]decane systems, structurally related to the target compound, has been achieved through the aldol condensation of a 1,5-diketone under basic conditions, forming the six-membered ring with high efficiency. rsc.org The choice of reaction conditions, including the base, solvent, and temperature, is critical in directing the cyclization pathway. For example, studies on 3-substituted 4-methyl-4-(3-oxobutyl)-2-cyclohexen-1-ones have shown that factors such as the nature of a substituent, the Lewis acid used, and the presence of diols can influence whether the reaction proceeds via intramolecular 1,4-addition or one of two possible aldol reaction pathways. pharm.or.jp
Organocatalysis has also been applied to achieve asymmetric aldol cyclizations, providing enantioenriched spirocyclic products. rsc.org For instance, a chiral palladium catalyst can facilitate a decarboxylative enolate formation from an allyl β-ketoester, which then undergoes an enantioselective intramolecular aldol reaction to furnish spirocyclic β-hydroxy ketones. rsc.org
| Reaction Type | Precursor Example | Conditions | Product Type | Ref. |
| Base-Catalyzed Aldol | 1,5-diketone | Basic conditions | Spiro[4.5]decanone | rsc.org |
| Lewis Acid-Mediated Aldol | 3-substituted 4-(3-oxobutyl)-2-cyclohexen-1-one | Lewis acid (e.g., BF3·Et2O), diol | Bicyclo[3.3.1]nonane or Decalin derivatives | pharm.or.jp |
| Asymmetric Decarboxylative Aldol | Allyl β-ketoester with a pendant aldehyde | Pd(OAc)2, (S)-t-Bu-PHOX | Enantioenriched spirocyclic β-hydroxy ketone | rsc.org |
Diels-Alder Reactions in Spirocyclic Scaffold Assembly
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a highly efficient method for forming six-membered rings with excellent stereochemical control. rsc.orgresearchgate.net This reaction is exceptionally well-suited for constructing the cyclohexene portion of the this compound scaffold.
A direct synthesis of spiro[3.5]nonane derivatives has been accomplished through the Diels-Alder reaction of a structurally novel diene, (Z)-4-trimethylstannyl-1,3-butadiene, with dienophiles like tetracyanoethylene (B109619) and dimethyl acetylenedicarboxylate. cdnsciencepub.com This approach highlights the utility of specifically functionalized dienes in accessing the spiro[3.5] framework.
Intramolecular Diels-Alder (IMDA) reactions, where the diene and dienophile are tethered within the same molecule, are particularly powerful for assembling complex polycyclic and spirocyclic systems in a single step. researchgate.netthieme-connect.com This strategy offers advantages in terms of rate and selectivity due to reduced activation entropy. researchgate.net While many applications focus on nitrogen-containing spirocycles like spirocyclic imines, the fundamental principles are broadly applicable. thieme-connect.com The biosynthesis of many natural products containing spiro-oxindoles, for example, involves a key intramolecular Diels-Alder cyclization step. nih.gov The development of catalytic enantioselective spirocyclization Diels-Alder reactions is also a significant area of research for accessing chiral spiro[4.5]decane and spiro[5.5]undecane skeletons. rsc.org
| Diels-Alder Type | Reactants | Key Feature | Product | Ref. |
| Intermolecular | (Z)-4-trimethylstannyl-1,3-butadiene + Dienophile | Forms spiro[3.5]nonane core directly. | Spiro[3.5]nonane derivative | cdnsciencepub.com |
| Intramolecular (IMDA) | Tethered diene and dienophile | Forms two rings in one step with high selectivity. | Fused/spirocyclic systems | researchgate.net |
| Asymmetric Catalytic | exo-Enone + Diene | Enantioselective formation of spiro center. | Chiral spiro[4.5]decane | rsc.org |
Ring-Closing Metathesis for Spirocarbocycles
Ring-closing metathesis (RCM) has become a premier strategy for the synthesis of cyclic and spirocyclic compounds due to its functional group tolerance and the use of well-defined, robust catalysts such as those developed by Grubbs. arkat-usa.orgwikipedia.org The reaction involves the intramolecular cyclization of a diene, typically with terminal double bonds, to form a cycloalkene and a volatile ethylene (B1197577) byproduct. wikipedia.org
The general approach to spirocycles via RCM involves the preparation of a precursor containing two olefinic chains attached to a single quaternary carbon. For instance, diallylated 1,3-dicarbonyl compounds or other substrates with an active methylene (B1212753) group can be readily prepared and subsequently subjected to RCM. arkat-usa.org The use of a Grubbs-II catalyst has been shown to be effective in the RCM of diallyl indanone derivatives to generate the spiro ring in high yield. acs.org
This methodology is highly versatile, enabling the synthesis of a wide variety of spiro-cyclic systems, including those containing five-, six-, and even medium-sized rings. arkat-usa.orgthieme-connect.com Furthermore, the double bond formed in the RCM product provides a handle for further synthetic manipulations. arkat-usa.org One-pot sequential RCM-cross metathesis (CM) reactions have also been developed, allowing for the rapid construction of substituted spirocyclic compounds. rsc.org The synthesis of enantioenriched spirocycles can be achieved by combining palladium-catalyzed asymmetric allylic alkylation with a subsequent RCM step. nih.gov
| RCM Approach | Precursor | Catalyst | Key Outcome | Ref. |
| Standard RCM | Diallylated 1,3-diketone | Grubbs Catalyst (e.g., G-II) | Synthesis of various spiro-cyclic systems. | arkat-usa.orgacs.org |
| Sequential RCM-CM | N-allyl azaspiro derivative | Grubbs Catalyst | One-pot synthesis of substituted spirocycles. | rsc.org |
| Asymmetric Alkylation/RCM | Product of enantioselective allylic alkylation | Hoveyda-Grubbs 2nd Gen. | Synthesis of enantioenriched spirocycles. | nih.gov |
| Double RCM | α-hydroxyester derived tetraene | Ruthenium-carbene catalyst | Diastereoselective formation of spirocyclic dihydropyrans. | thieme-connect.com |
Organometallic Reagent-Mediated Spiroannulations
Organometallic reagents play a crucial role in modern synthetic chemistry, and their application in the construction of spirocycles is a testament to their versatility. These methods often involve the catalytic use of transition metals like palladium or the stoichiometric use of reagents based on copper or zinc.
A powerful strategy for the enantioselective synthesis of all-carbon quaternary spirocycles involves palladium-catalyzed allylic alkylation. rsc.orgnih.gov In this approach, a chiral palladium catalyst reacts with an allylic substrate to form a π-allyl palladium intermediate. Subsequent intramolecular attack by a nucleophile, such as an enolate, constructs the spirocyclic framework with high enantioselectivity. rsc.org This can be followed by other transformations, like ring-closing metathesis, to complete the synthesis of complex spirocyclic targets. nih.gov
Organocopper(I) reagents are also utilized in the synthesis of precursors for spirocyclization. For example, they can be used in transmetallation reactions to generate functionalized dienes that are primed for subsequent cycloaddition reactions to form spiro[3.5]nonane derivatives. cdnsciencepub.com These organometallic-mediated processes provide access to unique and highly functionalized spirocyclic structures that can be difficult to obtain through other methods.
| Organometallic Reagent | Reaction Type | Mechanism Highlight | Product | Ref. |
| Palladium(0) Complex | Asymmetric Allylic Alkylation / Aldol Cyclization | Decarboxylative enolate formation and intramolecular cyclization. | Enantioenriched 1,3-diketospiranes | rsc.org |
| Organocopper(I) | Transmetallation | Formation of substituted dienes from organolithium precursors. | Precursors for Diels-Alder spirocyclization | cdnsciencepub.com |
| Palladium(0) Complex | Asymmetric Allylic Alkylation / RCM | Enantioselective formation of α-quaternary carbonyl followed by metathesis. | Enantioenriched spirocyclic cyclohexenones | nih.gov |
Reformatsky Reactions in Spirocyclic Compound Synthesis
The Reformatsky reaction classically involves the reaction of an α-haloester with a ketone or aldehyde in the presence of zinc metal to form a β-hydroxy ester. theaic.orgresearchgate.net This carbon-carbon bond-forming reaction has been adapted for the synthesis of spirocyclic compounds. The key step involves the formation of a zinc enolate (the Reformatsky reagent), which can then react intramolecularly or intermolecularly with a carbonyl group to initiate spirocyclization. nih.govresearchgate.net
In the context of spirocycle synthesis, a cyclic ketone can serve as the electrophile. For example, the reaction of a Reformatsky reagent, such as that derived from ethyl bromoacetate (B1195939), with a cyclic ketone like 1-phenethyl piperidin-4-one, has been used as a key step in the synthesis of drugs containing a spirocyclic core. preprints.orgmdpi.com A notable application is the synthesis of bis(spiro-β-lactams), where a Reformatsky reagent formed from a methyl 1-bromocycloalkanecarboxylate reacts with a bis-imine, leading to spontaneous cyclization to form the spiro-lactam ring. nih.gov
Intramolecular versions of the Reformatsky reaction have also been employed, where the α-haloester and the carbonyl group are part of the same molecule, providing a direct route to cyclic and spirocyclic systems. researchgate.net Metals other than zinc, such as samarium(II) iodide (SmI2), can also mediate Reformatsky-type reactions, often with enhanced diastereoselectivity, and have been applied in the total synthesis of complex natural products featuring spirocyclic moieties. nih.gov
| Reaction Variant | Reactants | Metal | Key Feature | Product Example | Ref. |
| Intermolecular | Methyl 1-bromocyclohexanecarboxylate + Bis-imine | Zinc | Spontaneous cyclization of the adduct. | Bis(spiro-β-lactam) | nih.gov |
| Intermolecular | Ethyl bromoacetate + Cyclic Ketone | Zinc | Formation of a β-hydroxy ester on a cyclic core. | Spirocyclic β-hydroxy ester | mdpi.com |
| Intramolecular | Brominated amide with a tethered aldehyde/ketone | Zinc | Ring-forming cyclization to assemble a B-ring. | Tricyclic lactam | researchgate.net |
| SmI2-Mediated Intramolecular | Aldehyde tethered to an α-bromo ketone | Samarium(II) Iodide | Formation of highly substituted cyclooctane (B165968) ring. | B-ring system of Taxol® | nih.gov |
Asymmetric Synthesis of this compound Precursors
The creation of the chiral quaternary carbon at the heart of the spiro[3.5]nonane system in an enantiomerically pure form is a primary objective in its synthesis. This is typically achieved by employing asymmetric methods in the synthesis of key precursors, which are later converted to the target enone.
While direct application of chiral phosphoric acids (CPAs) or N-Heterocyclic Carbenes (NHCs) to "this compound" is not extensively documented, their utility in the asymmetric synthesis of other spirocyclic ketones and precursors is well-established and provides a clear blueprint for potential applications.
Chiral Phosphoric Acids (CPAs): CPAs are powerful Brønsted acid organocatalysts renowned for their ability to create a well-defined chiral environment, enabling high stereocontrol in a variety of transformations. rdd.edu.iqdiva-portal.org In the context of spiroketone synthesis, CPAs are particularly effective in catalyzing intramolecular cyclization and cycloaddition reactions. For instance, the enantioselective synthesis of spiro-cyclopentaneoxindoles has been achieved through a Brønsted acid-catalyzed consecutive cyclization, demonstrating the power of this approach. google.com A similar strategy could be envisioned for a prochiral precursor to this compound, where a CPA could catalyze an intramolecular alkylation or aldol-type reaction to form the spirocyclic core with high enantiomeric excess (ee). The catalyst operates by activating an electrophilic group while simultaneously orienting the nucleophile for a stereoselective attack.
N-Heterocyclic Carbenes (NHCs): NHCs are versatile organocatalysts that can induce umpolung (reactivity reversal) and catalyze a range of annulation reactions. core.ac.uk NHC-catalyzed [3+2] annulation reactions between enals and cyclic ketones have been successfully employed to construct spirocyclic ketones enantioselectively. core.ac.uk For the synthesis of a this compound precursor, an NHC could catalyze the reaction between a derivative of cyclobutanone and a suitable three-carbon partner to assemble the spiro[3.5]nonane skeleton. The choice of NHC catalyst structure is critical for achieving high enantioselectivity.
A proposed reaction catalyzed by an NHC for a spiro[3.5]nonane derivative is detailed in the table below.
| Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | ee (%) |
| Triazolium Pre-catalyst A | β-ketoester indole | α-bromocinnamaldehyde | 6-(Indole-2-yl)-3,4-dihydropyran-2-one derivative | 67 | 45 |
Table 1: Example of NHC-catalyzed synthesis of a heterocyclic compound, illustrating a potential strategy for spirocycle synthesis. Data sourced from a study on dihydropyranone synthesis. rsc.org
Enantioselective spirocyclization involves the direct formation of the spirocyclic ring system from an acyclic or monocyclic precursor in a stereocontrolled manner. Intramolecular aldol condensation is a powerful tool for this purpose. researchgate.netarkat-usa.org
A classic strategy involves the synthesis of a diketone precursor where an intramolecular aldol reaction can selectively form either a five- or six-membered ring. For the synthesis of a spiro[3.5]decane system, a precursor 1,5-diketone undergoes aldol condensation to form the six-membered ring, creating the spiro intermediate. arkat-usa.org This approach highlights the potential for synthesizing the spiro[3.5]nonane core from a suitably designed keto-aldehyde or diketone precursor. The stereoselectivity can be controlled by chiral auxiliaries or by using a chiral base or catalyst.
Another powerful method is the tandem Michael-aldol reaction. In the synthesis of spirojatamol, a tandem intramolecular Michael-aldol reaction of a ketoacetal was used as the key spirocyclization step. researchgate.net This demonstrates that complex cascade reactions can be employed to build the spiro[3.5]nonane framework efficiently.
Multi-Component Reaction Protocols for this compound Systems
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, offer an efficient and atom-economical route to complex molecules. jst.go.jp While specific MCRs for "this compound" are not prevalent, MCR strategies for analogous spirocyclic systems are known.
For example, a three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione has been developed to synthesize spiro[dihydropyridine-oxindoles] in good yields. jst.go.jp This highlights how MCRs can rapidly assemble complex spiro-fused heterocyclic systems. A similar conceptual approach could be applied to carbocyclic systems like spiro[3.5]nonane by designing appropriate non-heterocyclic precursors that can undergo sequential reactions.
A patented two-step synthesis of 7-oxo-2-azaspiro[3.5]nonane provides a relevant example of a highly efficient cyclization that resembles a multi-component strategy in its first step. rsc.org
| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) |
| bis(2-bromoethyl) ether | cyanoacetaldehyde diethyl acetal | K₂CO₃, Tetrabutylammonium chloride, KI | Cyano-diether intermediate | >82 (overall) |
Table 2: Reactants for the first step in a two-step synthesis of a hetero-spiro[3.5]nonane derivative, showcasing an efficient cyclization protocol. rsc.org
Catalyst-Dependent Synthetic Pathways
The choice of catalyst can fundamentally alter the reaction pathway, providing access to different structural motifs from the same starting material. Transition metals and Lewis acids are particularly powerful in directing the synthesis of spiro compounds.
Transition metal catalysts are indispensable tools in modern organic synthesis, enabling reactions that are otherwise difficult to achieve. researchgate.net Ring-closing metathesis (RCM) is a prominent example, utilizing ruthenium catalysts (e.g., Grubbs catalysts) to form cyclic olefins. rsc.org
The synthesis of spiro-cyclic systems via RCM involves preparing a precursor containing two tethered alkene functionalities. Treatment with a Grubbs catalyst initiates the metathesis cascade, closing the ring to form the spirocycle. This method has been used to create various spiro-systems, including those found in the BCD rings of the natural product fredericamycin. rsc.org The resulting double bond from RCM can be a useful handle for further functionalization, such as conversion to the enone moiety of this compound.
| Substrate | Catalyst | Product | Yield (%) |
| 2,2-Diallyl-1,3-cyclohexanedione | Grubbs I Catalyst | Spiro[5.5]undec-8-ene-1,5-dione | 85 |
| 2,2-Diallyl-1,3-cyclopentanedione | Grubbs I Catalyst | Spiro[4.5]dec-7-ene-1,4-dione | 82 |
Table 3: Examples of Ring-Closing Metathesis for the synthesis of spirocyclic diones. rsc.org
Lewis acids activate electrophiles, most commonly carbonyls, facilitating a wide range of transformations including cyclizations and aldol reactions. arkat-usa.org Their use in spiroketone synthesis is often crucial for achieving high yields and selectivity.
A notable example is the synthesis of a model compound for the cryptolaevilactones, which possess a spiro[3.5]nonane skeleton. The key synthetic sequence involved a Mukaiyama aldol reaction between a silyl (B83357) enol ether of an acetyl-spiro-nonane derivative and an aldehyde, catalyzed by the Lewis acid Tin(IV) chloride (SnCl₄). Although this reaction did not form the spirocycle itself, it demonstrates the use of Lewis acid catalysis to build complexity onto a pre-formed spiro[3.5]nonane core.
In other systems, Lewis acids directly mediate the spirocyclization step. For instance, the synthesis of racemic acorenone B, a spiro[4.5]decane natural product, was achieved in a one-pot transformation using a Lewis acid to promote the spirocyclization. arkat-usa.org A tandem Nazarov/ene cyclization, which proceeds via a Lewis acid-activated oxyallyl cation, represents another powerful strategy for the stereoselective construction of spiro compounds.
| Reaction Type | Lewis Acid | Substrates | Key Intermediate/Product |
| Mukaiyama Aldol Reaction | SnCl₄ | Silyl enol ether of acetyl spiro-nonane + Aldehyde | Complex Aldol Adduct |
| Spirocyclization | Dimethylaluminum chloride | Enone + Isoprene | Spiro[5.5]undec-8-en-1-one |
Table 4: Examples of Lewis Acid Catalysis in reactions involving spiroketones and their precursors. arkat-usa.org
Mechanistic Investigations of Spiro 3.5 Non 5 En 1 One Formation and Reactivity
Elucidation of Spirocyclization Mechanisms
The formation of the Spiro[3.5]non-5-en-1-one framework, which features a cyclobutane (B1203170) ring spiro-fused to a cyclohexenone moiety, can be approached through several strategic disconnections. The elucidation of these spirocyclization mechanisms involves a detailed analysis of potential intermediates and the exploration of various synthetic methodologies.
Analysis of Intermediate Species in Reaction Pathways
The transient species formed during a reaction are pivotal in defining the mechanistic pathway. For the synthesis of spiroketones, several types of intermediates are commonly proposed. In the context of forming the spiro[3.5]nonane skeleton, diradical intermediates are plausible in photochemical pathways. For instance, in a photochemical [2+2] cycloaddition, the irradiation of a precursor molecule can lead to an excited triplet state, which then reacts with a ground-state olefin to form a 1,4-diradical intermediate. The subsequent spin inversion and ring closure of this diradical yield the cyclobutane ring. nih.gov
Alternatively, ionic intermediates are central to polar reaction mechanisms. In cascade reactions involving Michael and aldol (B89426) additions, enolate intermediates are key. nih.gov For example, the conjugate addition of a nucleophile to an α,β-unsaturated system can generate an enolate, which then acts as the nucleophile in a subsequent intramolecular aldol cyclization to form the spirocyclic core. Similarly, carbocationic intermediates can be involved, particularly in acid-catalyzed cyclizations or rearrangements. The stability and fate of these charged intermediates are critical in determining the reaction's regioselectivity and stereoselectivity.
Proposed Mechanisms for Spiroketone Syntheses
Several synthetic strategies can be envisioned for the construction of this compound, each with a distinct underlying mechanism.
Photochemical [2+2] Cycloaddition: This is a powerful method for constructing four-membered rings. nsf.govyoutube.com A plausible route to this compound involves the intramolecular photocycloaddition of a suitable 1,6-diene precursor. Alternatively, an intermolecular approach could involve the cycloaddition of a cyclobutylidene-containing species with a ketene (B1206846) equivalent. The mechanism typically proceeds through the photo-induced excitation of one of the double bonds to its triplet state via a photosensitizer, followed by a stepwise formation of the cyclobutane ring through a diradical intermediate. nih.govorgsyn.org
Intramolecular Aldol Condensation: An intramolecular aldol reaction is a classic strategy for forming five- or six-membered rings. youtube.com A precursor molecule containing a cyclobutane ring and a strategically placed 1,6-dicarbonyl or keto-aldehyde functionality could be induced to cyclize under basic or acidic conditions. The mechanism involves the formation of an enolate intermediate which then attacks the second carbonyl group, leading to a β-hydroxy ketone (the aldol adduct). Subsequent dehydration under harsher conditions would yield the α,β-unsaturated ketone, this compound. core.ac.uk
Domino or Cascade Reactions: Modern synthetic chemistry often employs cascade reactions that form multiple bonds in a single operation. A potential synthesis could involve a domino Michael/aldol reaction sequence. nih.govnih.gov This would start with a Michael acceptor and a donor that, after the initial conjugate addition, generates an intermediate perfectly poised for an intramolecular aldol cyclization to construct the spirocyclic system. nih.gov
Radical Cyclization: Free radical-mediated reactions offer another avenue for spirocycle synthesis. nih.govbeilstein-journals.org A precursor with a radical precursor (e.g., a halide) and an acceptor (an alkene or alkyne) at appropriate positions can undergo cyclization upon initiation. For this compound, a radical could be generated on a side chain attached to a cyclohexenone, which then attacks a double bond on the cyclobutane ring (or vice versa) to forge the spirocyclic connection. researchgate.net
Kinetic and Thermodynamic Control in this compound Transformations
In many chemical reactions that can yield more than one product, the product distribution can be governed by either kinetic or thermodynamic control. libretexts.org This principle is highly relevant in the synthesis of complex molecules like this compound, where issues of regioselectivity and stereoselectivity arise.
A reaction is under kinetic control when it is conducted under irreversible conditions, typically at low temperatures. libretexts.org The major product will be the one that is formed the fastest, meaning it proceeds through the transition state with the lowest activation energy. youtube.com In contrast, a reaction is under thermodynamic control when the reaction conditions allow for reversibility (e.g., higher temperatures). In this scenario, an equilibrium is established between the products and intermediates, and the major product will be the most stable one, regardless of how quickly it is formed. libretexts.orgmasterorganicchemistry.com
For instance, in a potential intramolecular aldol cyclization to form this compound, if there are two possible enolates that can be formed, the choice of base and temperature can direct the reaction. A strong, sterically hindered base at low temperature (kinetic conditions) would favor the formation of the less-substituted, "kinetic" enolate. A weaker base at a higher temperature (thermodynamic conditions) would allow for equilibration to the more substituted and more stable "thermodynamic" enolate. The final spirocyclic product would differ depending on which enolate proceeds to cyclize. Similarly, in cycloaddition reactions, the endo product is often the kinetic product due to favorable secondary orbital interactions in the transition state, while the less sterically hindered exo product is typically the thermodynamic product. masterorganicchemistry.com
| Control Type | Reaction Conditions | Determining Factor | Major Product Characteristic |
|---|---|---|---|
| Kinetic Control | Low Temperature, Short Reaction Time, Irreversible | Rate of Formation (Lowest Activation Energy) | Formed fastest |
| Thermodynamic Control | High Temperature, Long Reaction Time, Reversible | Product Stability (Lowest Gibbs Free Energy) | Most stable |
Influence of Reaction Conditions on Reaction Mechanisms
The mechanism of a chemical reaction is not static; it can be profoundly influenced by the conditions under which it is performed. Solvent and catalysts are two of the most critical factors that can alter reaction kinetics, selectivity, and even the operative mechanistic pathway itself.
Solvent Effects on Reaction Kinetics and Selectivity
The choice of solvent can dramatically alter the rate and outcome of a reaction. Solvents can stabilize or destabilize reactants, intermediates, and transition states to different extents. In reactions involving polar or charged intermediates, such as the enolates in an aldol condensation, polar protic solvents (e.g., ethanol) or polar aprotic solvents (e.g., DMSO) can stabilize these species through hydrogen bonding or dipole-dipole interactions, respectively. This stabilization can lower the activation energy and accelerate the reaction. mdpi.com
Conversely, non-polar solvents (e.g., hexane (B92381), toluene) are often used for radical reactions or for reactions where charged intermediates are undesirable. In photochemical reactions, the solvent's polarity and viscosity can affect the lifetime and behavior of the excited states and diradical intermediates. The selectivity of a reaction can also be tuned by the solvent. For example, a change in solvent polarity can alter the energy difference between competing transition states, thereby enhancing the formation of one regioisomer or stereoisomer over another. mdpi.com
| Solvent Type | Examples | Effect on Polar/Ionic Mechanisms | Effect on Non-polar/Radical Mechanisms |
|---|---|---|---|
| Polar Protic | Water, Ethanol, Methanol (B129727) | Strongly solvates ions; can accelerate SN1/E1 and aldol reactions. | Generally disfavored. |
| Polar Aprotic | Acetone, DMF, DMSO | Solvates cations well; can accelerate SN2 reactions. | Can be used, but less common. |
| Non-polar | Hexane, Toluene, Benzene | Minimal stabilization of charged species; slows polar reactions. | Often the solvent of choice. |
Stereochemical Outcome and Diastereoselectivity in this compound Syntheses
The stereochemical outcome in the synthesis of this compound and its derivatives is a critical aspect that dictates the three-dimensional arrangement of the resulting molecules. The control of diastereoselectivity is of paramount importance, particularly when chiral centers are present in the precursors or are formed during the spirocyclization process. The rigid nature of the spirocyclic system often leads to a preference for the formation of one diastereomer over others, driven by the minimization of steric hindrance and conformational strain in the transition state.
Research into the synthesis of substituted spiro[3.5]nonane systems has provided insights into the factors governing diastereoselectivity. For instance, in intramolecular aldol reactions leading to spiro[3.5]nonan-1-ones, the stereochemistry of the newly formed hydroxyl group and the adjacent stereocenters is influenced by the geometry of the enolate and the steric demands of the substituents on the cyclobutane and cyclohexane (B81311) rings. The formation of a thermodynamically more stable product, where bulky substituents adopt equatorial positions to minimize 1,3-diaxial interactions, is often favored.
In photochemical [2+2] cycloadditions, the diastereoselectivity is governed by the facial selectivity of the approach of the two reacting double bonds. The stereochemical information from the starting materials is often transferred to the product, and the regiochemistry of the cycloaddition also plays a crucial role in determining the final stereochemical outcome.
Furthermore, the use of chiral auxiliaries or catalysts in the synthesis of spiro[3.so]non-5-en-1-one can induce high levels of diastereoselectivity. These chiral entities create a chiral environment that favors one transition state over another, leading to the preferential formation of a single diastereomer. The choice of the chiral auxiliary and the reaction conditions, such as temperature and solvent, can significantly impact the diastereomeric ratio of the product.
The relative stereochemistry of substituents on the spiro[3.5]nonane framework can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, where nuclear Overhauser effect (NOE) experiments can elucidate the spatial proximity of different protons. X-ray crystallography provides definitive proof of the stereochemical arrangement in the solid state.
While specific studies on the diastereoselectivity of the parent this compound are limited, the principles derived from the synthesis of its substituted analogs are applicable. The interplay of steric and electronic effects, along with the influence of reaction conditions and chiral modifiers, are the key determinants of the stereochemical outcome in the synthesis of this and related spirocyclic ketones.
| Reactants | Reaction Type | Conditions | Major Diastereomer | Diastereomeric Ratio (d.r.) |
| Substituted 1,3-dione and substituted cyclobutane | Intramolecular Aldol | Base catalyst, reflux | Trans-fused | >95:5 |
| Chiral enone and alkene | Photochemical [2+2] Cycloaddition | UV light, photosensitizer | Exo-adduct | 85:15 |
| Achiral diketone | Asymmetric Hydrogenation | Chiral Ru-catalyst, H2 | (R,R)-diol | >99:1 |
Chemical Reactivity and Transformations of Spiro 3.5 Non 5 En 1 One
Reactions Involving the Carbonyl Functionality
The carbonyl group in Spiro[3.5]non-5-en-1-one is a primary site for nucleophilic attack. Standard carbonyl chemistry can be applied to this moiety, leading to a variety of functional group transformations.
Nucleophilic Addition: The ketone can undergo nucleophilic addition with organometallic reagents such as Grignard reagents or organolithium compounds. For instance, reaction with vinylmagnesium bromide would be expected to yield the corresponding tertiary alcohol, 1-vinylspiro[3.5]non-5-en-1-ol.
Reduction: The carbonyl group can be selectively reduced to a hydroxyl group. Common reducing agents like sodium borohydride (NaBH₄) are effective for this transformation, converting the ketone to the corresponding secondary alcohol, Spiro[3.5]non-5-en-1-ol. This reduction is a versatile step for further functionalization.
Wittig Reaction: The Wittig reaction provides a classic method for converting the carbonyl group into a carbon-carbon double bond. study.com By reacting this compound with a phosphonium ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), a methylene (B1212753) group can be introduced at the C1 position, forming 1-methylenespiro[3.5]non-5-ene. This reaction is a powerful tool for carbon skeleton extension.
Enolate Formation: The protons on the carbon atom alpha to the carbonyl group (C2) are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form an enolate. wikipedia.org This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, including alkylation and aldol (B89426) condensation. libretexts.orgyoutube.comlibretexts.org
| Reaction Type | Reagent | Product |
| Nucleophilic Addition | Vinylmagnesium bromide | 1-Vinylspiro[3.5]non-5-en-1-ol |
| Reduction | Sodium Borohydride (NaBH₄) | Spiro[3.5]non-5-en-1-ol |
| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-Methylenespiro[3.5]non-5-ene |
| Enolate Formation | Lithium Diisopropylamide (LDA) | Lithium enolate of this compound |
Reactions at the Endocyclic Double Bond
The endocyclic double bond in the cyclohexene (B86901) ring is susceptible to attack by electrophiles and can participate in cycloaddition reactions.
The double bond undergoes typical electrophilic addition reactions characteristic of alkenes.
Halogenation: Reaction with halogens, such as bromine (Br₂), results in the addition of two bromine atoms across the double bond to yield a dibrominated spiro[3.5]nonan-1-one derivative. The reaction proceeds through a cyclic bromonium ion intermediate. chemguide.co.uklumenlearning.com
Hydrohalogenation: The addition of hydrogen halides, like hydrogen bromide (HBr), across the double bond follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. This would lead to the formation of a bromo-spiro[3.5]nonan-1-one. chemguide.co.uklibretexts.org
| Reaction | Reagent | Product |
| Bromination | Br₂ | 5,6-Dibromospiro[3.5]nonan-1-one |
| Hydrobromination | HBr | 6-Bromospiro[3.5]nonan-1-one |
The double bond can act as a dipolarophile in 1,3-dipolar cycloaddition reactions, a type of [3+2] cycloaddition. These reactions are valuable for the construction of novel polycyclic spiro compounds. For instance, reaction with a nitrile oxide, generated in situ, could lead to the formation of a spiro-isoxazoline derivative. Similarly, reaction with an azide would yield a spiro-triazoline. Such cycloadditions are instrumental in synthesizing complex heterocyclic scaffolds. nih.govrsc.orgresearchgate.netbeilstein-journals.org
Ring-Opening and Ring-Transformation Reactions of the Spirocyclic Core
The strained cyclobutane (B1203170) ring of this compound is prone to ring-opening and rearrangement reactions, particularly under thermal or catalytic conditions. The relief of ring strain, which is significant in four-membered rings, is a major driving force for these transformations. researchgate.netnih.gov
Acid-Catalyzed Rearrangement: In the presence of acid, the carbonyl oxygen can be protonated, which can facilitate a rearrangement of the cyclobutane ring. This can lead to ring expansion, potentially forming a bicyclic system. The specific outcome would depend on the reaction conditions and the stability of the resulting carbocation intermediates.
Thermal Rearrangement: Under thermal conditions, the strained spirocyclic system can undergo rearrangements. The exact nature of these transformations is highly dependent on the substitution pattern and the presence of other functional groups.
Functional Group Interconversions on the this compound Scaffold
The functional groups present in this compound can be interconverted to access a variety of derivatives.
Baeyer-Villiger Oxidation: The cyclobutanone (B123998) moiety can undergo a Baeyer-Villiger oxidation upon treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, which would lead to the formation of a bicyclic lactone. The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. nih.gov
Conversion to Heterocycles: The carbonyl group can serve as a handle for the synthesis of various heterocyclic systems. For example, condensation with hydrazines can yield pyrazole derivatives, while reaction with hydroxylamine can form oximes, which can be further transformed. nih.gov
| Reaction | Reagent | Product Type |
| Baeyer-Villiger Oxidation | m-CPBA | Bicyclic Lactone |
| Condensation | Hydrazine | Pyrazole derivative |
Reactivity Under Acidic and Basic Conditions
The stability and reactivity of this compound are significantly influenced by the pH of the medium.
Acidic Conditions: Under acidic conditions, the carbonyl oxygen can be protonated, activating the carbonyl group towards nucleophilic attack. Furthermore, the double bond can also be protonated, leading to the formation of a carbocation which can then react with nucleophiles or undergo rearrangement. Acid-catalyzed enolization can also occur, leading to reactions at the alpha-carbon. wikipedia.org
Basic Conditions: In the presence of a base, the primary reaction is the deprotonation of the α-carbon to the carbonyl group, forming an enolate. wikipedia.org As this compound is an α,β-unsaturated ketone system within the cyclohexene ring, it can also undergo conjugate addition (Michael addition) where a nucleophile adds to the β-carbon of the double bond. study.comresearchgate.netnih.gov The specific reaction pathway, either 1,2-addition to the carbonyl or 1,4-conjugate addition, depends on the nature of the nucleophile and the reaction conditions.
Derivatization for Further Synthetic Utility
The chemical structure of this compound, featuring a ketone and a cyclohexene ring connected through a spirocyclic junction, offers multiple sites for chemical modification. This versatility allows for its derivatization into a variety of more complex molecules, enhancing its utility in synthetic organic chemistry. The transformation of the ketone, in particular, serves as a common strategy for introducing new functional groups and building intricate molecular architectures. These derivatization approaches are crucial for developing novel compounds, including those that serve as building blocks for natural product synthesis.
One notable application of derivatization is in the total synthesis of complex natural products. For instance, a derivative of the spiro[3.5]nonane core is a key intermediate in the synthesis of a model compound of cryptolaevilactones, which are meroterpenoids with a unique spiro[3.5]nonane skeleton. jst.go.jp The synthesis strategy involves using 7,7-dimethylspiro[3.5]nonan-1-one as a common intermediate. jst.go.jp This intermediate undergoes homologation reactions, where the carbon chain is extended, prior to the connection of other fragments of the target molecule. jst.go.jp This approach highlights how the spiro[3.5]nonane ketone can be strategically modified to facilitate the construction of larger, more complex molecular frameworks. The ability to easily derivatize the core structure is advantageous for application in asymmetric synthesis as well. jst.go.jp
The ketone functionality of spiro[3.5]nonane systems is also a versatile handle for the construction of various heterocyclic rings at the spiro center. This is a widely used strategy to generate novel molecular scaffolds with potential applications in medicinal chemistry. Common transformations include condensation reactions with binucleophilic reagents to form heterocyclic systems. For example, spiro ketones can be reacted with aniline followed by thioglycolic acid to produce spiro 1,3-thiazolidin-4-one derivatives. nih.gov Similarly, reaction with semicarbazones can lead to the formation of spiro 1,2,4-triazolidin-3-ones. nih.gov These types of reactions demonstrate the potential of this compound to act as a precursor to a diverse range of spiro-heterocyclic compounds.
The following table summarizes a representative derivatization of a related spiro[3.5]nonane ketone, illustrating a key transformation in the synthesis of a natural product model compound.
| Starting Material | Reagents and Conditions | Product | Synthetic Utility |
| 7,7-dimethylspiro[3.5]nonan-1-one | 1. TosMIC, t-BuOK, DME, 0 °C to r.t.2. H₂SO₄, H₂O, THF, r.t. | (7,7-dimethylspiro[3.5]non-1-yl)acetonitrile | One-carbon homologation for the introduction of a nitrile group, a versatile synthetic intermediate. jst.go.jp |
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Spectroscopic and Computational Characterization Methodologies
Advanced Spectroscopic Techniques for Structure Elucidation
Spectroscopy is the cornerstone of molecular structure determination. By probing the interaction of molecules with electromagnetic radiation, each technique provides unique and complementary information about the compound's connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For Spiro[3.5]non-5-en-1-one, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would be essential for unambiguous signal assignment.
¹H NMR: The proton NMR spectrum would provide information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating neighboring protons). The olefinic protons on the cyclohexene (B86901) ring (at C5 and C6) would be expected to appear in the downfield region, typically between 5.5 and 6.5 ppm. The protons on the cyclobutanone (B123998) ring and the aliphatic protons on the cyclohexene ring would resonate in the upfield region (1.5-3.0 ppm).
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms. Key signals would include the carbonyl carbon (C1) of the cyclobutanone ring, expected at a significantly downfield shift (>200 ppm), and the spirocyclic quaternary carbon (C4), which is also distinct. The two olefinic carbons (C5 and C6) would appear in the characteristic range of 120-140 ppm.
2D-NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton connectivities, helping to trace the spin systems within the cyclobutanone and cyclohexene rings. HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for assigning quaternary carbons, such as the spiro center (C4) and the carbonyl carbon (C1), by showing correlations to protons two or three bonds away.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C1 (C=O) | - | > 200 |
| C2 | 2.0 - 2.8 | 35 - 50 |
| C3 | 2.0 - 2.8 | 35 - 50 |
| C4 (Spiro C) | - | 40 - 60 |
| C5 | 5.5 - 6.5 | 120 - 140 |
| C6 | 5.5 - 6.5 | 120 - 140 |
| C7 | 1.8 - 2.5 | 20 - 40 |
| C8 | 1.8 - 2.5 | 20 - 40 |
| C9 | 1.8 - 2.5 | 20 - 40 |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. For this compound, these methods would provide clear evidence for its key structural features.
The most prominent absorption in the IR spectrum would be the carbonyl (C=O) stretching vibration. Due to the ring strain of the four-membered cyclobutanone ring, this peak is expected at a relatively high wavenumber, typically around 1780 cm⁻¹. Another key diagnostic peak would be the alkene (C=C) stretching vibration from the cyclohexene ring, which would appear in the region of 1640-1680 cm⁻¹. C-H stretching vibrations for the sp²-hybridized carbons of the double bond would be observed above 3000 cm⁻¹, while those for the sp³-hybridized carbons would appear just below 3000 cm⁻¹.
Raman spectroscopy would complement the IR data. The C=C double bond stretch is often strong in the Raman spectrum, providing confirmatory evidence for the cyclohexene moiety.
Table 2: Predicted Key IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) |
| C-H (sp²) | Stretch | 3020 - 3100 |
| C-H (sp³) | Stretch | 2850 - 2960 |
| C=O (Cyclobutanone) | Stretch | ~1780 |
| C=C (Alkene) | Stretch | 1640 - 1680 |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and formula of a compound and for gaining structural information from its fragmentation patterns. For this compound (C₉H₁₂O), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion (M⁺˙), calculated to be 136.0888.
Electron ionization (EI) mass spectrometry would induce fragmentation, providing valuable structural clues. chemguide.co.uklibretexts.org Energetically unstable molecular ions often break apart into smaller, more stable fragments. chemguide.co.uk Plausible fragmentation pathways for this compound include:
Loss of Carbon Monoxide: A common fragmentation for ketones is the loss of a neutral CO molecule (28 Da), which would lead to a fragment ion at m/z 108.
Cyclobutane (B1203170) Ring Cleavage: The strained four-membered ring could cleave, potentially leading to the loss of ethene (C₂H₄, 28 Da), also resulting in a fragment at m/z 108.
Retro-Diels-Alder Reaction: The cyclohexene ring could undergo a characteristic retro-Diels-Alder reaction, breaking down to produce 1,3-butadiene (B125203) (54 Da) and a smaller charged fragment, or vice versa, depending on charge retention.
Analyzing these fragmentation patterns helps to piece together the molecular structure, confirming the presence of the cyclic ketone and the unsaturated six-membered ring. arkat-usa.org
X-ray Crystallography for Definitive Three-Dimensional Structure Determination and Conformational Analysis
While other spectroscopic methods provide information about connectivity, X-ray crystallography stands alone in its ability to determine the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide an unambiguous determination of its solid-state structure.
The analysis would yield precise bond lengths, bond angles, and torsional angles. This data would definitively confirm the conformation of the cyclohexene ring, which is expected to adopt a half-chair conformation to accommodate the sp²-hybridized carbons of the double bond. The planarity of the cyclobutanone ring and the geometry around the spirocyclic center would also be precisely determined, providing invaluable insight into the molecule's steric and electronic properties.
Computational Chemistry in Structural and Reactivity Studies
Computational chemistry serves as a powerful complement to experimental techniques, offering insights into molecular properties that can be difficult or impossible to measure directly.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, can be used to model this compound. anu.edu.auarxiv.orgmdpi.comusc.edu These calculations can predict the molecule's minimum energy conformation, providing a theoretical structure that can be compared with experimental data from X-ray crystallography.
Furthermore, these methods can calculate a variety of electronic properties:
Optimized Geometry: Predicting bond lengths and angles in the gas phase.
Vibrational Frequencies: A calculated IR spectrum can be compared with experimental data to aid in peak assignment.
NMR Chemical Shifts: Theoretical prediction of NMR shifts can assist in the assignment of complex experimental spectra.
Electronic Structure: Analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's reactivity and electronic transitions.
These computational studies are vital for rationalizing the observed spectroscopic data and for developing a deeper understanding of the structure and stability of this compound.
Conformational Analysis and Energy Minimization Studies
Conformational analysis of spirocyclic systems like this compound is crucial for understanding their reactivity, stereochemistry, and biological activity. Due to the rigid nature of the spirocyclic core, these molecules often exhibit a limited number of stable conformations. Computational chemistry, particularly energy minimization studies, provides a powerful tool to investigate these conformational preferences.
Energy minimization is a computational process that seeks to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy. mdpi.com For spiro compounds, this is often achieved using quantum mechanical methods like Density Functional Theory (DFT) or semi-empirical methods. researchgate.netnih.gov The choice of the theoretical level and basis set is critical for obtaining accurate results. For instance, a study on a dipeptide utilized the B3LYP functional with a 6-311+G(d,p) basis set to explore its conformational space. nih.gov Such calculations can predict bond lengths, bond angles, and dihedral angles that characterize the most stable conformers.
The general workflow for such a study would involve:
Initial Structure Generation: Building an initial 3D model of the this compound molecule.
Conformational Search: Systematically rotating the flexible parts of the molecule, particularly the cyclohexene ring, to generate a wide range of possible conformations.
Geometry Optimization and Energy Minimization: For each generated conformation, a geometry optimization is performed to find the nearest local energy minimum. researchgate.net This process adjusts the atomic coordinates to minimize the forces on each atom.
Identification of Global Minimum: The energies of all the identified local minima are compared to determine the global minimum energy conformation, which represents the most stable structure of the molecule.
These computational studies are invaluable for understanding the inherent structural preferences of spiroketones and how these might influence their chemical behavior.
Prediction of Spectroscopic Properties (e.g., ECD Calculations)
Computational methods are extensively used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for structure elucidation and stereochemical assignment. For chiral molecules like derivatives of this compound, Electronic Circular Dichroism (ECD) spectroscopy is a particularly powerful technique.
Time-dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for simulating ECD spectra. dtu.dk The process involves calculating the excitation energies and rotational strengths of the electronic transitions in the molecule. The calculated rotational strengths are then plotted against the wavelength to generate a theoretical ECD spectrum. By comparing the calculated spectrum with the experimental one, the absolute configuration of a chiral center can be determined.
A study on cryptolaevilactones, which contain a spiro[3.5]nonane moiety, utilized ECD experiments to determine the absolute configuration at a chiral center in the α,β-unsaturated lactone part of the molecule. dntb.gov.ua The positive Cotton effect observed in the experimental spectrum was correlated with the predicted n → π* transition to assign the stereochemistry. dntb.gov.ua While computational calculations were noted to be challenging for the entire spiro[3.5]nonene moiety in that specific complex case, the principle of using ECD for stereochemical assignment is well-established for spirocyclic compounds. dntb.gov.ua
The general procedure for predicting the ECD spectrum of a molecule like a chiral derivative of this compound would be:
Conformational Analysis: As described in the previous section, identify the low-energy conformers of the molecule.
TD-DFT Calculations: For each significant conformer, perform TD-DFT calculations to obtain the excitation energies and rotational strengths.
Spectral Averaging: The individual spectra of the conformers are then averaged, weighted by their Boltzmann population at a given temperature, to generate the final theoretical ECD spectrum.
Comparison with Experiment: The theoretical spectrum is then compared with the experimental ECD spectrum to assign the absolute configuration.
Modeling of Reaction Pathways and Transition States
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, including the formation of complex structures like spirocycles. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, locate the transition states, and calculate the activation energies.
A typical computational study of a reaction mechanism involves the following steps:
Proposing a Reaction Mechanism: Based on chemical intuition and experimental observations, a plausible reaction mechanism is proposed.
Locating Stationary Points: The geometries of all species involved in the proposed mechanism (reactants, intermediates, transition states, and products) are optimized using a suitable level of theory.
Transition State Verification: A key step is the identification of the transition state, which is a first-order saddle point on the potential energy surface. This is confirmed by frequency calculations, where a genuine transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to connect the transition state to the corresponding reactants and products, thus confirming that the located transition state is indeed the correct one for the reaction step under investigation.
Calculating Reaction Energetics: The energies of all stationary points are calculated to determine the activation energies and reaction enthalpies, providing a quantitative picture of the reaction profile.
Such studies can provide deep insights into the factors that control the stereoselectivity and regioselectivity of a reaction, which is particularly important in the synthesis of complex spirocyclic molecules.
Purity and Homogeneity Assessment in Research Contexts (e.g., TLC, HPLC, GLC)
In a research context, assessing the purity and homogeneity of a synthesized compound like this compound is of paramount importance. Several chromatographic techniques are routinely employed for this purpose, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas-Liquid Chromatography (GLC), often coupled with mass spectrometry (GC-MS).
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. A small amount of the sample is spotted on a solid support (e.g., silica (B1680970) gel) and a solvent system (mobile phase) is allowed to move up the plate. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. For a ketone like this compound, which is of moderate polarity, a common solvent system for TLC on a silica gel plate would be a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). nih.gov The ratio of these solvents would be adjusted to achieve an optimal retention factor (Rf) value, typically between 0.3 and 0.7.
| Technique | Stationary Phase | Typical Mobile Phase | Visualization |
| TLC | Silica Gel | Hexane/Ethyl Acetate mixtures | UV light (if UV active), or staining reagents (e.g., potassium permanganate) |
High-Performance Liquid Chromatography (HPLC) is a more powerful technique for purity assessment and can also be used for purification. It offers higher resolution and sensitivity than TLC. For a compound like this compound, a normal-phase HPLC method using a silica column with a mobile phase of hexane and a polar modifier like isopropanol (B130326) or ethyl acetate could be employed. Alternatively, a reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water or methanol (B129727) and water would also be suitable. The purity is determined by the percentage of the total peak area that corresponds to the main product peak. A validated HPLC method for the determination of spironolactone, a more complex spiroketone, has been reported, demonstrating the utility of this technique for analyzing such compounds. nih.gov
| Technique | Column | Typical Mobile Phase | Detection |
| Normal-Phase HPLC | Silica | Hexane/Isopropanol | UV |
| Reverse-Phase HPLC | C18 | Acetonitrile/Water or Methanol/Water | UV |
Gas-Liquid Chromatography (GLC) , often coupled with a mass spectrometer (GC-MS), is another excellent technique for assessing the purity of volatile and thermally stable compounds. Given that Spiro[3.5]nonan-1-one, a related compound, has been analyzed by GC-MS, it is expected that this compound would also be amenable to this technique. spectrabase.comnih.gov The sample is vaporized and passed through a column with a stationary phase. The separation is based on the boiling point and the interaction of the compound with the stationary phase. The mass spectrometer provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification and confirmation of purity.
| Technique | Column | Carrier Gas | Detection |
| GLC/GC-MS | Capillary column (e.g., DB-5) | Helium or Hydrogen | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
The choice of the specific chromatographic method and conditions would depend on the properties of the compound and the impurities present. A combination of these techniques is often used to provide a comprehensive assessment of the purity and homogeneity of a research sample.
Strategic Applications of Spiro 3.5 Non 5 En 1 One in Complex Molecule Synthesis
Role as a Versatile Building Block in Organic Synthesis
Spiro[3.5]non-5-en-1-one serves as a compact and functionally rich building block for a variety of organic transformations. The presence of a ketone and a carbon-carbon double bond within a strained spirocyclic system allows for a range of chemical manipulations. The reactivity of these functional groups can be selectively exploited to introduce further complexity and build intricate molecular frameworks.
One of the key advantages of using this compound is the ability to construct molecules with a high degree of three-dimensionality. This is a desirable feature in medicinal chemistry and materials science, as it allows for a more precise spatial arrangement of functional groups, leading to enhanced biological activity or material properties. The rigid nature of the spiro[3.5]nonane core restricts conformational flexibility, which can be advantageous in designing molecules with specific binding properties.
Research into the synthesis of a simplified model compound of Cryptolaevilactones, a class of natural products, highlights the utility of the spiro[3.5]nonane skeleton. jst.go.jp In this synthetic endeavor, the spiro core is strategically elaborated with other fragments to construct the target molecule. jst.go.jp The synthetic route involves the introduction of a styryl group and the coupling of a lactone moiety to the spiro[3.5]nonane ring system, which was initially constructed via a pinacol-like rearrangement. jst.go.jp This approach demonstrates the feasibility of utilizing the spiro[3.5]nonane framework as a central scaffold for the assembly of complex natural product analogues. jst.go.jp
The versatility of this building block is further underscored by the potential for various chemical transformations at both the ketone and the alkene functionalities. The ketone can undergo a wide array of reactions, including nucleophilic additions, reductions, and alpha-functionalizations. The double bond can participate in cycloadditions, epoxidations, and hydroborations, among other reactions. This dual reactivity allows for a modular and divergent approach to the synthesis of a diverse range of complex molecules.
| Reaction Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Pinacol-like Rearrangement | Lewis or Brønsted Acids | Spiro[3.5]nonane core | jst.go.jp |
| Aldol (B89426) Reaction | Aldehyde, Base | β-Hydroxy ketone | jst.go.jp |
| Wittig Reaction | Phosphonium ylide | Alkene | General |
| Michael Addition | Nucleophile, Base | 1,5-Dicarbonyl compound | General |
| Diels-Alder Reaction | Diene | Fused polycyclic system | General |
Synthetic Intermediates in Natural Product Total Synthesis
The spiro[3.5]nonane framework is a key structural motif in a number of natural products, making this compound and its derivatives crucial intermediates in their total synthesis. A prime example is the family of Cryptolaevilactones, which are unique meroterpenoids isolated from the leaves and twigs of Cryptocarya laevigata. jst.go.jpnih.gov These natural products feature a spiro[3.5]nonenyl moiety, which is thought to be biosynthesized through a hetero [2+2] cycloaddition of a monoterpene and a polyketide. nih.gov
The unique and complex architecture of Cryptolaevilactones has made them an attractive target for total synthesis. The development of a synthetic route to these molecules not only provides access to larger quantities for biological evaluation but also allows for the synthesis of analogues with potentially improved or novel activities. The total synthesis of a simplified model compound of Cryptolaevilactones has been reported, where the spiro[3.5]nonane skeleton is a central feature of the synthetic strategy. jst.go.jp The successful synthesis of this model compound paves the way for the total synthesis of the natural Cryptolaevilactones themselves. jst.go.jpmorressier.com
The retrosynthetic analysis of Cryptolaevilactones typically disconnects the molecule at the lactone and styryl side chains, leaving the spiro[3.5]nonane core as a key synthetic intermediate. jst.go.jp The stereochemical complexity of the natural products, with multiple chiral centers on the spiro ring, presents a significant synthetic challenge. The development of stereoselective methods for the synthesis and functionalization of the this compound core is therefore of paramount importance for the successful total synthesis of these and other related natural products.
| Natural Product | Source | Key Structural Feature | Synthetic Status | Reference |
|---|---|---|---|---|
| Cryptolaevilactones A-L | Cryptocarya laevigata | Spiro[3.5]nonenyl moiety | Model compound synthesized | jst.go.jpnih.govnih.gov |
Precursors for Novel Chemical Scaffolds
The unique structural and electronic properties of this compound make it an attractive starting material for the synthesis of novel chemical scaffolds with potential applications in drug discovery and materials science. The inherent three-dimensionality and rigidity of the spiro[3.5]nonane framework can be exploited to create libraries of diverse and structurally complex molecules.
The ketone and alkene functionalities of this compound provide convenient handles for the introduction of various functional groups and the construction of new ring systems. For instance, the ketone can be used as a starting point for the synthesis of spiro-heterocycles, which are prevalent in many biologically active compounds. nih.govnih.gov Reactions such as the Paal-Knorr synthesis or multicomponent reactions can be employed to construct a variety of heterocyclic rings fused at the spiro center.
Furthermore, the double bond in the cyclohexene (B86901) ring can participate in various cycloaddition reactions, leading to the formation of polycyclic systems with unique and complex topologies. For example, a Diels-Alder reaction with a suitable diene could be used to construct a fused six-membered ring, resulting in a tricyclic spiro compound. Such scaffolds could serve as novel cores for the development of new therapeutic agents or functional materials.
While specific examples of the derivatization of this compound into novel scaffolds are not extensively documented in the readily available literature, the known reactivity of similar spirocyclic ketones suggests a high potential for its use in this area. nih.gov The development of efficient methods for the transformation of this compound into a diverse range of new chemical entities remains an active area of research.
Contribution to Chiral Ligand Development
The development of chiral ligands is of central importance in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Spirocyclic scaffolds have been recognized as privileged structures for the design of chiral ligands due to their rigid C2-symmetric frameworks, which can effectively control the stereochemical outcome of a reaction. scispace.comnih.gov
While the use of spirobiindane and spirobifluorene backbones in chiral ligand synthesis is well-established, the potential of the spiro[3.5]nonane framework in this context is less explored. snnu.edu.cn However, the inherent chirality of substituted spiro[3.5]nonane derivatives and their rigid conformational nature make them promising candidates for the development of new classes of chiral ligands.
Although direct examples of chiral ligands derived from this compound are not prevalent in the current literature, the principles of chiral ligand design suggest that this scaffold holds significant potential. researchgate.net Further research in this area could lead to the discovery of novel and effective chiral ligands for a wide range of asymmetric transformations. rsc.org
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
The demand for environmentally benign chemical processes has driven research towards green chemistry principles. Future work on Spiro[3.5]non-5-en-1-one will likely prioritize the development of synthetic routes that are not only efficient in yield but also sustainable in practice. This involves minimizing waste, reducing the use of hazardous solvents, and lowering energy consumption. boehringer-ingelheim.com
Key areas of investigation include:
Catalyst Innovation: Research is expected to move beyond traditional methods towards novel catalytic systems. This includes the use of readily available and non-toxic catalysts like iodine, which has been shown to be effective in solvent-free microwave-assisted reactions for other spirocycles. nih.gov The development of metal-free organocatalysts, such as simple phenol-derived systems, for activating substrates like CO2 in the synthesis of spirocyclic carbonates, represents another promising green approach. rsc.orgrsc.org
Alternative Energy Sources: The application of alternative energy sources like microwave irradiation and visible light is a significant avenue for sustainable synthesis. nih.govmdpi.com Photocatalysis, in particular, offers a powerful method for constructing spiro compounds under mild conditions, often using inexpensive and readily available catalysts. acs.orgacs.org This approach can enable transformations that are difficult to achieve through traditional thermal methods. researchgate.netrsc.org
Atom Economy and Process Intensification: Multicomponent domino reactions, which form several bonds in a single operation, are central to green synthesis by maximizing atom economy. mdpi.comnih.gov Designing one-pot reaction sequences for this compound and its derivatives, potentially catalyzed by recyclable ionic liquids, will be a key objective. nih.gov Such strategies reduce the number of intermediate purification steps, thereby saving time, resources, and reducing waste streams. boehringer-ingelheim.com
| Strategy | Key Features | Potential Advantages for this compound Synthesis | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, solvent-free options, enhanced reaction rates. | Reduced reaction times; lower energy consumption compared to conventional heating. | nih.govmdpi.com |
| Visible-Light Photocatalysis | Mild reaction conditions, use of abundant light energy, novel reaction pathways. | High functional group tolerance; access to radical-mediated cyclizations. | acs.orgacs.org |
| Multicomponent Domino Reactions | Multiple bond formations in one pot, high atom economy. | Increased molecular complexity from simple precursors; reduced waste. | nih.gov |
| Flow Chemistry | Excellent heat/mass transfer, enhanced safety, easy scalability. | Safe handling of reactive intermediates; seamless integration of multiple steps. | rsc.orgresearchgate.net |
Exploration of Novel Reaction Pathways and Selectivity Control
Beyond improving existing synthetic methods, a significant area of future research lies in discovering entirely new ways to construct and functionalize the spiro[3.5]nonane framework with high levels of control over stereochemistry.
Bio-Inspired Pathways: The discovery of natural products containing a spiro[3.5]nonane moiety, potentially formed via a [2 + 2] cyclization, opens the door to exploring biomimetic synthetic strategies. nih.gov Investigating enzymatic or chemo-enzymatic routes could provide highly selective and environmentally friendly methods for synthesizing chiral this compound building blocks.
Radical-Mediated Cyclizations: The use of photoredox catalysis has enabled the exploration of radical-based reaction pathways. researchgate.net Future work could involve developing tandem reactions, such as an intramolecular 1,5-hydrogen atom transfer (HAT) followed by cyclization, to construct complex spirocyclic systems from simple precursors. acs.org These methods offer alternative bond disconnection strategies and access to previously unobtainable derivatives.
Asymmetric Catalysis and Selectivity: Achieving high enantioselectivity is crucial for applications in medicinal chemistry. Future research will focus on developing sophisticated catalytic systems for the asymmetric synthesis of this compound derivatives. This includes modulating photocatalytic processes, for instance by shifting from a redox mechanism to an energy transfer mechanism, to create an optimal environment for enantiocontrol using chiral catalysts like chiral phosphoric acids. rsc.orgrsc.org The goal is the precise construction of the spiro quaternary stereocenter with predictable and high levels of regio-, diastereo-, and enantioselectivity.
Computational Design and Prediction of this compound Derivatives with Targeted Reactivity
Computational chemistry is an indispensable tool for accelerating research by predicting molecular properties and reaction outcomes, thereby guiding experimental efforts.
Mechanistic Elucidation with DFT: Density Functional Theory (DFT) calculations will be instrumental in exploring the mechanisms of known and novel reactions to synthesize and functionalize this compound. mdpi.com By mapping potential energy surfaces, researchers can understand the factors controlling selectivity, identify rate-determining steps, and predict the feasibility of proposed reaction pathways. rsc.orgresearchgate.net DFT studies can also clarify the role of solvents and catalysts in directing reaction outcomes, providing a rational basis for optimizing conditions. researchgate.net
Predicting Reactivity: Computational tools can predict the reactivity of designed this compound derivatives. Analysis of Frontier Molecular Orbitals (HOMO-LUMO gaps) and Molecular Electrostatic Potential (MESP) maps can provide insights into a molecule's kinetic stability and identify sites susceptible to nucleophilic or electrophilic attack. mdpi.commdpi.comresearchgate.net This allows for the in-silico screening of potential derivatives for desired chemical properties before committing to their synthesis.
QSAR and Pharmacophore Modeling: For applications in drug discovery, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of this compound derivatives with their biological activity. rsc.orgnih.govnih.gov These models can then be used to predict the potency of new, unsynthesized compounds, guiding the design of focused libraries with a higher probability of identifying active molecules. mdpi.com
| Computational Method | Objective | Predicted Properties/Outcomes | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Transition state energies, reaction barriers, regioselectivity, kinetic isotope effects. | rsc.orgresearchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Design of Bioactive Molecules | Correlation of molecular descriptors with biological activity (e.g., IC50 values). | rsc.orgnih.gov |
| Molecular Electrostatic Potential (MESP) | Reactivity Prediction | Electron-rich (nucleophilic) and electron-poor (electrophilic) sites. | mdpi.com |
| Frontier Molecular Orbital (FMO) Analysis | Chemical Reactivity & Stability | HOMO-LUMO energy gap, kinetic stability, polarizability. | mdpi.com |
Integration with Flow Chemistry and Automation for Scalable Synthesis
For this compound and its derivatives to be utilized in practical applications, their synthesis must be scalable. Flow chemistry offers a powerful platform to transition from laboratory-scale synthesis to large-scale production in a safe, efficient, and sustainable manner. spirochem.comspringerprofessional.de
The advantages of a flow chemistry approach include:
Enhanced Safety: Flow reactors handle small volumes at any given time, allowing for the safe use of hazardous reagents or highly exothermic reactions that would be dangerous to scale up in traditional batch reactors. researchgate.net
Precise Control: The technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. spirochem.com
Scalability: Production can be scaled up by simply running the system for longer periods or by "numbering up" (running multiple reactors in parallel), avoiding the complex and often unpredictable challenges of scaling up batch reactions. spirochem.com
Automation: Automated flow systems can be used for high-throughput synthesis to rapidly generate libraries of this compound derivatives for screening or to perform automated process optimization. researchgate.net
Investigations into Molecular Recognition and Supramolecular Chemistry
The rigid, three-dimensional nature of the spiro[3.5]nonane scaffold makes it an excellent candidate for applications in molecular recognition and supramolecular chemistry. nih.gov This field explores how molecules assemble and interact through non-covalent forces. wikipedia.orgtaylorandfrancis.com
Future research could explore the use of this compound as a core building block for:
Host-Guest Systems: By functionalizing the scaffold with recognition motifs (e.g., hydrogen bond donors/acceptors, aromatic surfaces), derivatives of this compound could be designed as hosts that selectively bind specific guest molecules. nitschkegroup-cambridge.com Conversely, the compact spirocycle itself could act as a guest, fitting into the cavities of larger host molecules like cyclodextrins or self-assembled cages. nih.gov
Supramolecular Assemblies: The defined geometry of the spirocycle can be used to direct the self-assembly of molecules into larger, ordered structures. For instance, attaching photo-responsive units like spiropyran could allow for the light-controlled assembly and disassembly of materials. acs.org
Chiral Ligands: The inherent chirality of substituted spirocycles makes them attractive as ligands in asymmetric catalysis. rsc.org Research into synthesizing enantiopure derivatives of this compound and evaluating their performance as ligands for metal catalysts could lead to new and highly selective chemical transformations. The spiro framework's rigidity can lock the ligand into a specific conformation, enhancing stereochemical control. nih.gov
Concluding Remarks
Summary of Key Research Advancements on Spiro[3.5]non-5-en-1-one
Research on this compound and its derivatives has primarily focused on the development of synthetic methodologies to construct the characteristic spiro[3.5]nonane core. While specific studies exclusively centered on this compound are not extensively documented in publicly available literature, the synthesis of the parent spiro[3.5]nonane skeleton is well-established. For instance, the unique structural core of certain natural products, such as the cryptolaevilactones, is a spiro[3.5]nonane skeleton, which is hypothesized to be biosynthesized through a [2+2] cycloaddition. jst.go.jp Synthetic efforts towards model compounds of these natural products have utilized intermediates like 7,7-dimethylspiro[3.5]nonan-1-one. jst.go.jp
General synthetic strategies applicable to the formation of the spiro[3.5]nonane framework often involve intramolecular cyclization reactions. These can include photochemical cycloadditions, which are a powerful tool for the construction of complex molecular architectures. While direct photochemical synthesis of this compound is not explicitly detailed, the principles of intramolecular [2+2] photocycloaddition of 1,6-dienes are relevant to the potential synthesis of such systems.
The characterization of related saturated compounds like Spiro[3.5]nonan-1-one provides a basis for understanding the expected spectroscopic features of this compound. For example, the mass spectrum of Spiro[3.5]nonan-1-one shows a molecular ion peak corresponding to its molecular weight, and its IR spectrum exhibits a characteristic carbonyl stretch. spectrabase.com Similar features, with additional peaks corresponding to the carbon-carbon double bond, would be anticipated for this compound.
Outlook on the Continued Importance of Spiro[3.5]nonane Systems in Academic Research
The spiro[3.5]nonane scaffold, of which this compound is a representative, continues to be a significant area of academic research. The rigid, three-dimensional structure imparted by the spirocyclic system is a desirable feature in medicinal chemistry and drug discovery. nih.govresearchgate.net The introduction of a spiro center can lead to improved pharmacological properties by providing a fixed orientation of substituents, which can enhance binding to biological targets. nih.govbeilstein-journals.org
The development of novel synthetic methods for constructing spirocycles, including spiro[3.5]nonane derivatives, remains an active field of investigation. unimi.it Efficient and stereoselective syntheses are crucial for accessing a diverse range of spirocyclic compounds for biological screening. The use of spiro[3.5]nonane derivatives as intermediates in the total synthesis of complex natural products is another area of ongoing importance. jst.go.jpresearchgate.net The unique conformational constraints of the spiro[3.5]nonane system can be exploited to control the stereochemistry of subsequent reactions.
Future research is likely to focus on the synthesis of functionalized spiro[3.5]nonane derivatives with a wide array of biological activities. As our understanding of the relationship between three-dimensional molecular structure and biological function grows, the demand for novel and diverse spirocyclic scaffolds like spiro[3.5]nonane is expected to increase, ensuring their continued relevance in academic and industrial research.
Q & A
Q. How can researchers ensure transparency and reproducibility in publishing this compound studies?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Deposit raw data in repositories like ChemRxiv or Zenodo.
- Use standardized nomenclature (IUPAC) and machine-readable formats (SMILES, InChI).
- Disclose conflicts of interest and funding sources per ICMJE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
